

Potential off-target effects of AZD8309 on CCR2b

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Compound of Interest		
Compound Name:	AZD8309	
Cat. No.:	B1666239	Get Quote

Technical Support Center: AZD8309 and CCR2b

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of **AZD8309** on the C-C Motif Chemokine Receptor 2b (CCR2b).

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **AZD8309**?

AZD8309 is a potent and orally bioavailable antagonist of the C-X-C Motif Chemokine Receptor 2 (CXCR2).[1][2][3][4] It is designed to regulate the transmigration of neutrophils, making it a compound of interest for studying inflammatory diseases.[2][4]

Q2: Does **AZD8309** have any known off-target effects on CCR2b?

Yes, **AZD8309** is known to antagonize the CCR2b receptor. However, its potency at CCR2b is significantly lower than at its primary target, CXCR2.[1]

Q3: How significant is the off-target activity of **AZD8309** on CCR2b?

AZD8309 is reported to be 10-fold less potent at CCR2b than at CXCR2.[1][5] This suggests that at concentrations effective for CXCR2 inhibition, the effect on CCR2b may be minimal, though this should be experimentally verified in your specific system.[1]

Q4: What are the potential downstream consequences of unintended CCR2b inhibition?



CCR2b, upon binding its ligand CCL2 (also known as MCP-1), activates several G protein-mediated signaling cascades. These can include the PI3K/Akt, MAPK/p38, and JAK/STAT pathways. These pathways are involved in cellular processes such as chemotaxis, cell survival, and motility. Unintended inhibition of CCR2b could therefore interfere with these processes, particularly affecting monocyte and macrophage migration.

Q5: In which experimental systems should I be most concerned about this off-target effect?

You should be most cautious in experimental systems where:

- Both CXCR2 and CCR2b are expressed and functionally important.
- High concentrations of AZD8309 are used.
- The biological readout is sensitive to alterations in monocyte or macrophage function.
- The CCL2/CCR2b signaling axis is a key component of the disease model being studied.

Troubleshooting Guides

Problem: I am observing unexpected effects on monocyte/macrophage migration in my in vitro/in vivo experiments with **AZD8309**.

- Possible Cause: This could be due to the off-target antagonism of CCR2b by AZD8309, as
 CCR2b is a key receptor for monocyte and macrophage chemotaxis.
- Troubleshooting Steps:
 - Confirm CCR2b Expression: Verify the expression of CCR2b on your cells of interest (e.g., via flow cytometry or qPCR).
 - Dose-Response Curve: Perform a dose-response experiment with AZD8309 to determine
 if the observed effect on monocytes/macrophages is concentration-dependent and
 correlates with the expected IC50 for CCR2b.
 - Use a CCR2b-Specific Antagonist: As a control, use a highly selective CCR2b antagonist to see if it phenocopies the unexpected effects observed with AZD8309.



 Rescue Experiment: Attempt to rescue the phenotype by adding an excess of the CCR2b ligand, CCL2.

Problem: My experimental results with AZD8309 are inconsistent or not reproducible.

- Possible Cause: Inconsistent results could arise from variable off-target effects on CCR2b, especially if the expression levels of CXCR2 and CCR2b differ between experimental batches or cell passages.
- · Troubleshooting Steps:
 - Standardize Cell Culture Conditions: Ensure consistent cell culture conditions, including passage number and serum lots, which can influence receptor expression.
 - Monitor Receptor Expression: Routinely check the expression levels of both CXCR2 and CCR2b in your experimental system.
 - Re-evaluate AZD8309 Concentration: Consider using the lowest effective concentration of AZD8309 that achieves maximal CXCR2 inhibition with minimal impact on CCR2b.

Quantitative Data Summary

The following table summarizes the inhibitory potency of **AZD8309** on its primary target (CXCR2) and its off-target (CCR2b).



Compound	Target	Assay Type	IC50	Reference
AZD8309	CXCR2	Displacement of [125I]IL-8 from human recombinant CXCR2 expressed in HEK293 cells	1 nM	[2]
AZD8309	CCR2b	Estimated based on 10-fold lower potency relative to CXCR2	~10 nM	[1][5]

Experimental Protocols

1. CCR2b Radioligand Binding Assay

This protocol is designed to determine the binding affinity of **AZD8309** for the CCR2b receptor by measuring the displacement of a radiolabeled ligand.

- Cell Line: A cell line endogenously expressing CCR2b (e.g., murine monocyte cell line WEHI-274.1) or a recombinant cell line overexpressing human CCR2b.
- Radioligand:125I-labeled CCL2 (human or murine, depending on the cell line).
- Assay Buffer: RPMI 1640 with 1% BSA.
- Procedure:
 - Cell Preparation: Culture and harvest cells. Resuspend in assay buffer to a concentration of 1 x 106 cells/mL.
 - Assay Setup (96-well plate, in triplicate):
 - Total Binding: 25 μL of assay buffer.



- Non-specific Binding: 25 μL of 1 μM unlabeled CCL2.
- Test Compound: 25 μL of serially diluted AZD8309.
- \circ Add 50 µL of 125I-CCL2 to all wells (final concentration ~50 pM).
- \circ Add 100 µL of the cell suspension to all wells.
- Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
- Filtration: Transfer the contents of the plate to a 96-well filter plate and wash with cold PBS to separate bound from free radioligand.
- Detection: Measure the radioactivity of the filters using a scintillation counter.
- Data Analysis: Calculate the specific binding and determine the IC50 of AZD8309 by nonlinear regression analysis.

2. In Vitro Chemotaxis Assay

This functional assay measures the ability of **AZD8309** to inhibit cell migration towards a CCL2 gradient.

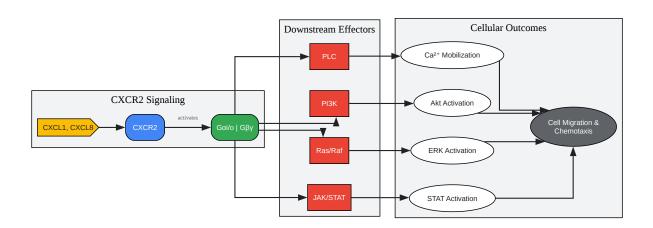
- Cell Line: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).
- Chemoattractant: Recombinant human CCL2 (hCCL2).
- Assay System: Transwell inserts (5 μm pore size) in a 24-well plate.
- Procedure:
 - Cell Preparation: Culture cells and resuspend in assay medium (RPMI 1640 with 0.5% BSA) at 2 x 106 cells/mL.
 - Compound Pre-incubation: Incubate the cells with various concentrations of AZD8309 for 30 minutes at 37°C.
 - Assay Setup:



- Add 600 μL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells.
- For the negative control, add assay medium without hCCL2.
- Place the Transwell inserts into the wells.
- Add 100 μL of the pre-incubated cell suspension to the top of each insert.
- Incubation: Incubate for 2-4 hours at 37°C in a CO2 incubator.
- Quantification:
 - Remove the Transwell inserts.
 - Quantify the number of migrated cells in the lower chamber. This can be done by cell counting or using a viability stain like Calcein-AM followed by fluorescence measurement.
- Data Analysis: Determine the inhibitory effect of AZD8309 on cell migration and calculate the IC50.

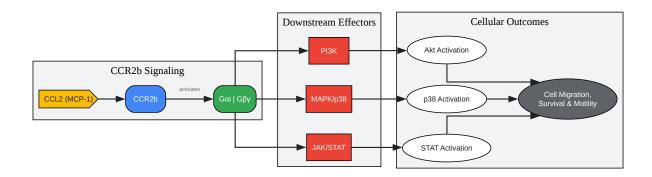
Signaling Pathway Diagrams





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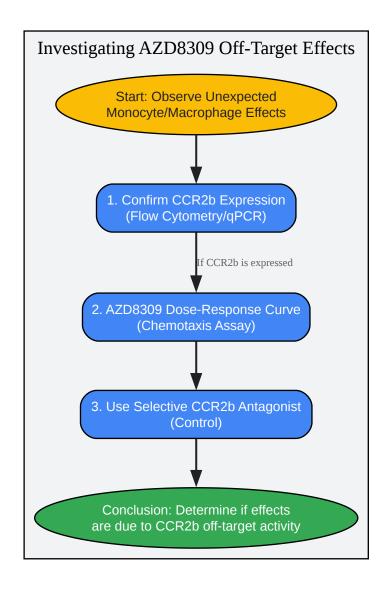
Caption: Simplified signaling pathway for CXCR2.



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Caption: Simplified signaling pathway for CCR2b.



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Caption: Troubleshooting workflow for AZD8309.

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